Ethyl 3-cyclopropyl-2-hydroxy-propanoate SDS safety data sheet
This technical guide provides a comprehensive analysis of Ethyl 3-cyclopropyl-2-hydroxypropanoate , a critical chiral building block in pharmaceutical synthesis.[1] This document functions as both an extended Safety Data...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of Ethyl 3-cyclopropyl-2-hydroxypropanoate , a critical chiral building block in pharmaceutical synthesis.[1] This document functions as both an extended Safety Data Sheet (SDS) and a process chemistry whitepaper, designed for researchers in drug discovery (specifically sGC stimulators and antiviral scaffolds).[1]
Safety, Synthesis, and Application in Drug Development[1]
PART 1: EXECUTIVE SUMMARY
Ethyl 3-cyclopropyl-2-hydroxypropanoate (also known as Cyclopropyl lactic acid ethyl ester) is a specialized alpha-hydroxy ester used primarily as a chiral intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and HCV protease inhibitors.[1] Its structural value lies in the cyclopropyl moiety , which imparts metabolic stability and unique conformational constraints to drug candidates, combined with the alpha-hydroxy ester functionality that serves as a versatile handle for stereoselective transformations (e.g., mesylation followed by SN2 displacement).[1]
Key Technical Insight: Unlike simple alkyl esters, the proximity of the cyclopropyl ring to the hydroxyl group requires specific handling to prevent ring-opening side reactions under strongly acidic conditions.
Keep away from heat/sparks/open flames.[1][2] No smoking.
Self-Validating Safety Check:
Before starting: Verify the flash point is >60°C. If working on >100g scale, ground all glassware to prevent static discharge, as esters can accumulate static charge.
PART 4: SYNTHESIS & APPLICATION WORKFLOWS
Upstream Synthesis (Preparation)
The compound is typically synthesized via the reduction of the corresponding alpha-keto ester.[1]
Figure 1: Common synthetic routes. The reduction of the alpha-keto ester is preferred for higher yields and easier purification.[1]
Downstream Application (Drug Synthesis)
The primary utility is the conversion of the hydroxyl group into a leaving group (Mesylate/Tosylate) to facilitate SN2 substitution with an amine or phenol pharmacophore.[1]
Figure 2: Application workflow. The activation of the hydroxyl group is the critical step in utilizing this building block.
PART 5: HANDLING & STORAGE PROTOCOLS
Storage Stability Protocol
Condition: Store under inert atmosphere (Argon or Nitrogen).[1]
Temperature: 2–8 °C (Refrigerate).
Reasoning: Alpha-hydroxy esters are prone to dimerization (lactide formation) and hydrolysis upon exposure to moisture.[1] The cyclopropyl ring is generally stable but can open under strong acid catalysis.[1]
Self-Validation: Check NMR for the appearance of a doublet at ~1.4 ppm (lactide methyl) or broad OH shift to confirm purity before use.
Emergency Response (Spill/Exposure)
Evacuate: Remove ignition sources.
Contain: Use sand or vermiculite.[1] Do not use sawdust (combustible).[1]
Neutralize: Wash area with dilute sodium bicarbonate solution if hydrolysis is suspected.[1]
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
PART 6: REFERENCES
National Center for Biotechnology Information (2025). PubChem Substance Record for Ethyl 3-cyclopropyl-2-hydroxypropanoate (InChIKey: CTQKNWITPRXDHM-UHFFFAOYSA-N).[1] PubChem.[1][4][5][6] [Link]
Google Patents. Patent WO2014154725A1: Substituted oxopyridine derivatives and their use in the treatment of cardiovascular disorders. (Describes the use of ethyl 3-cyclopropyl-2-hydroxypropanoate as a starting material for mesylation). 1]
Organic Syntheses. Synthesis of Cyclopropyl-containing Building Blocks. Organic Syntheses, Coll. Vol. 6, p. 320. [Link]1]
Medicinal Chemistry Applications of Ethyl 3-cyclopropyl-2-hydroxy-propanoate
The following technical guide details the medicinal chemistry applications of Ethyl 3-cyclopropyl-2-hydroxy-propanoate , focusing on its critical role in the synthesis of covalent protease inhibitors. A Technical Guide f...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry applications of Ethyl 3-cyclopropyl-2-hydroxy-propanoate , focusing on its critical role in the synthesis of covalent protease inhibitors.
A Technical Guide for Drug Development
Executive Summary
Ethyl 3-cyclopropyl-2-hydroxy-propanoate (and its corresponding methyl ester/acid analogs) serves as a high-value chiral building block in modern drug discovery. Its primary application lies in the stereoselective synthesis of non-canonical amino acid residues , specifically for introducing the cyclopropylalanine motif into peptide-based inhibitors.
The compound gained global prominence as a key intermediate in the synthesis of 13b-K , a potent alpha-ketoamide inhibitor of the SARS-CoV-2 Main Protease (Mpro) . By leveraging the unique reactivity of alpha-hydroxy esters, medicinal chemists use this molecule to install hydrophobic P2 pharmacophores via nucleophilic displacement, offering a superior alternative to standard peptide coupling for complex heterocyclic scaffolds.
Physicochemical Profile & Strategic Value
The cyclopropyl group acts as a bioisostere for isopropyl or sec-butyl groups (found in Valine, Leucine, Isoleucine), offering improved metabolic stability and reduced conformational entropy.
Property
Specification
Medicinal Chemistry Significance
IUPAC Name
Ethyl 3-cyclopropyl-2-hydroxypropanoate
Core scaffold
CAS Number
1601273-66-8 (Generic)
Verification key
Chirality
(R)- or (S)-enantiomer
Critical for stereospecific SN2 displacements.
Reactive Motif
Alpha-hydroxy ester
Precursor to triflates (leaving group) or alpha-keto warheads.
Metabolic Role
CYP450 Resistance
Cyclopropyl rings resist oxidation better than alkyl chains.
The most authoritative application of this compound is in the synthesis of the P2 residue of peptidomimetic inhibitors. In the development of 13b-K , the (R)-enantiomer of the hydroxy ester is used to generate the bioactive (S)-configuration in the final drug through a double-inversion or retention-inversion sequence.
3.1 The "Triflate Displacement" Strategy
Standard peptide coupling (Amine + Acid) often fails or racemizes when attaching bulky non-canonical side chains to electron-deficient heteroatoms (like pyridones). The alpha-hydroxy ester route circumvents this by converting the hydroxyl group into a super-leaving group (triflate), allowing for a clean SN2 displacement by a nitrogen nucleophile.
Mechanism of Action:
Precursor Selection: Start with D-Cyclopropylalanine .
Diazotization (Retention): Conversion to the alpha-hydroxy acid retains configuration (via double inversion mechanism of the Van Slyke reaction).
Activation: The hydroxyl group is converted to a triflate (OTf).
Inversion (SN2): The P3 fragment (e.g., a pyridone or amine) attacks the stereocenter, inverting the (R)-triflate to the biologically active (S)-amino acid derivative.
3.2 Detailed Synthetic Protocol
Based on the optimized route for 13b-K (Zhang et al., Science 2020; J. Med. Chem. 2022).[1][2]
Validation: The product is unstable; use immediately. 1H NMR will show a downfield shift of the alpha-proton.
Step 4: Stereospecific Coupling (The Key Step)
Reagents: P3-Fragment (e.g., Pyridone amine), Base (LiOtBu or NaH).
Mechanism: SN2 Displacement.
Outcome: Formation of the P2-P3 amide/amine bond with (S)-configuration .[3]
Visualization: The Stereochemical Inversion Pathway
The following diagram illustrates the transformation of the hydroxy ester into the active protease inhibitor fragment, highlighting the critical inversion step.
Caption: Stereochemical pathway converting the (R)-hydroxy ester building block into the bioactive (S)-P2 residue of Mpro inhibitors.[2][3][4]
Strategic Advantages in Drug Design
5.1 Access to "Difficult" Linkages
Direct coupling of sterically hindered secondary amines or electron-deficient heterocycles (common in P3 fragments of protease inhibitors) to carboxylic acids is often low-yielding. The Triflate-Displacement method utilizing Ethyl 3-cyclopropyl-2-hydroxy-propanoate offers:
Higher Yields: SN2 reactions can proceed where peptide couplings stall.
Stereocontrol: Complete inversion (SN2) is often more reliable than preventing racemization during amide coupling of sensitive amino acids.
5.2 Alpha-Ketoamide Warhead Precursor
Beyond the P2 position, this ester can serve as the precursor for P1 alpha-ketoamide warheads .
Application: This generates the reversible covalent warhead that targets the catalytic Cysteine-145 of the coronavirus protease.
References
Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease.
Source: Journal of Medicinal Chemistry (2022).
Context: Describes the synthesis of 13b-K using the hydroxy acid intermediate.
URL:[Link]
Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors.
Source: Science (2020).
Context: Original discovery of the 13b series inhibitors and the structural basis for the cyclopropyl P2 moiety.
URL:[Link]
Structure-Based Design of Antiviral Drug Candidates Targeting the SARS-CoV-2 Main Protease.
Source: Science (2020).
Context: Detailed synthetic routes involving cyclopropylalanine derivatives.
URL:[Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Source: Journal of Medicinal Chemistry (2016).
Context: Review of cyclopropyl bioisosteres in drug design.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Oxidation Protocols for Cyclopropyl
-Hydroxy Esters
Executive Summary
This application note details the oxidation of Ethyl 3-cyclopropyl-2-hydroxypropanoate (Substrate 1 ) to Ethyl 3-cyclopropyl-2-oxopropanoate (Product 2 ). This transformation is critical in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and metabolic probes.
The presence of the cyclopropyl moiety and the high electrophilicity of the resulting
-keto ester present specific chemoselectivity challenges. This guide provides two validated protocols:
Method A (Dess-Martin Periodinane): Ideal for medicinal chemistry/gram-scale, prioritizing purity and avoiding racemization or ring-opening.
Method B (TEMPO/NaOCl): Ideal for process development/kilogram-scale, prioritizing cost-efficiency and safety.
Chemical Context & Challenges[1][2][3][4][5][6][7]
Substrate Analysis
Cyclopropyl Stability: The cyclopropyl ring acts as a "radical clock." Oxidation methods involving free radical intermediates (e.g., unbuffered peroxide systems) can lead to rapid ring opening (homo-allyl rearrangement).
-Keto Ester Reactivity: The product contains a highly electrophilic ketone adjacent to an ester. It is prone to:
Hydration: Forming a stable gem-diol in the presence of water.
Enolization: Leading to potential racemization (if chiral centers were present elsewhere) or self-condensation.
Reaction Scheme
The transformation requires a 2-electron oxidation mechanism to preserve the cyclopropyl ring integrity.
Figure 1: General reaction scheme. The cyclopropyl ring remains intact.
Method A: Dess-Martin Periodinane (DMP) Oxidation
Scale: 100 mg – 50 g
Primary Advantage: Mild conditions, neutral pH, no heavy metals.
Mechanistic Rationale
DMP functions via a ligand exchange mechanism followed by intramolecular reductive elimination. Crucially, it does not generate discrete radical species, ensuring the cyclopropyl ring remains intact.
Workup: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over MgSO4.[2][3]
Purification: Concentrate in vacuo (bath < 30°C). The crude is often pure enough. If necessary, flash chromatography on silica gel (neutralized with 1% Et3N) using Hexanes/EtOAc.
Scale: >50 g to Kilogram scale
Primary Advantage: Cost-effective, aqueous-compatible, scalable.
Mechanistic Rationale
This method uses a catalytic nitroxyl radical (TEMPO) recycled by a stoichiometric oxidant (NaOCl/Bleach). The "Anelli" conditions (two-phase, 0°C, buffered) are strictly required.
pH Control: pH must be maintained between 8.5 and 9.5.
pH < 8.0: Risk of HOCl attacking the cyclopropane.
pH > 10.0: Risk of ester hydrolysis.
Figure 3: Catalytic cycle of TEMPO oxidation.
Detailed Protocol
Reagents:
Substrate (1 equiv)
TEMPO (0.01 equiv / 1 mol%)
KBr (0.1 equiv)
NaOCl (Commercial bleach, ~1.1–1.2 equiv)
DCM (Solvent)
Saturated NaHCO3 (Buffer)
Step-by-Step Procedure:
Buffer Prep: In the reactor, dissolve Substrate (1.0 equiv) in DCM (3-4 volumes). Add a solution of KBr (0.1 equiv) in water.
Cooling: Cool the biphasic mixture to 0°C.
Catalyst: Add TEMPO (0.01 equiv).
Oxidant Addition: Slowly add NaOCl (adjusted to pH 9.0 with NaHCO3 prior to addition) dropwise over 30–60 minutes.
Temperature Control: Maintain internal temperature < 5°C. Exotherms can degrade the cyclopropyl ring.
Reaction: Stir at 0°C for 30–60 minutes post-addition.
Quench: Add aqueous Na2SO3 to destroy excess bleach (check with starch-iodide paper: blue -> colorless).
Workup: Separate phases. Wash organic layer with brine. Dry over Na2SO4.
Isolation: Evaporate solvent. The product is frequently obtained as a pale yellow oil.
Analytical Validation & Troubleshooting
Expected Analytical Data
Feature
1H NMR (CDCl3)
IR (cm-1)
Cyclopropyl CH
~1.0 - 1.2 ppm (Multiplet)
3010 (C-H stretch)
-Proton
Absent (Key indicator of conversion)
N/A
Ester Ethyl
~4.3 (q), 1.3 (t) ppm
1740-1750 (Ester C=O)
Ketone
N/A (Quaternary Carbon in 13C)
1720-1730 (Ketone C=O)
Common Issues
Problem: NMR shows a broad singlet ~4-5 ppm and loss of carbonyl intensity.
Cause: Hydration of the
-keto ester (Gem-diol formation) due to moisture.
Solution: Store product over molecular sieves or under Argon. Azeotrope with toluene to dehydrate.
Problem: Ring opening products observed.
Cause: Acidic conditions in DMP workup or low pH in TEMPO oxidation.
Solution: Ensure NaHCO3 is used in both workups.
References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[4][5][6] Chem.1983 , 48, 4155–4156. Link
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." J. Org.[4][5][6] Chem.1987 , 52, 2559–2562.[7] Link
Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link
Wadhwa, K. et al. "A Zinc-Catalyzed Selective Oxidation of alpha-Hydroxy Esters to alpha-Keto Esters." J. Org. Chem.2013 , 78, 10525. (Demonstrates sensitivity of alpha-hydroxy esters).[8][9][10][2][11] Link
PubChem Compound Summary. "Ethyl 3-cyclopropyl-2-oxopropanoate" (CID 22285629).[12] Link
Application Notes & Protocols: The Strategic Role of Ethyl 3-cyclopropyl-2-hydroxy-propanoate in the Synthesis of Advanced Anticoagulant Agents
Abstract The landscape of antithrombotic therapy has been significantly reshaped by the advent of direct-acting oral anticoagulants (DOACs) and advanced antiplatelet agents.[1][2] These modern therapeutics offer improved...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The landscape of antithrombotic therapy has been significantly reshaped by the advent of direct-acting oral anticoagulants (DOACs) and advanced antiplatelet agents.[1][2] These modern therapeutics offer improved safety and efficacy profiles over traditional treatments like warfarin and heparin.[3] A prime example is Ticagrelor, a P2Y12 platelet inhibitor, which plays a critical role in managing acute coronary syndromes.[4][5][6] The intricate molecular architecture of such drugs necessitates a sophisticated synthetic approach, relying on meticulously designed building blocks. This document provides a detailed technical guide on the synthesis, purification, and application of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, a pivotal intermediate in the synthetic pathway of Ticagrelor and related compounds. We will explore the causality behind the chosen methodologies, present validated protocols, and underscore the compound's strategic importance in modern drug development.
Introduction: The Architectural Significance of a Key Intermediate
The efficacy of a complex pharmaceutical agent is intrinsically linked to its three-dimensional structure. In the case of Ticagrelor, the cyclopropylamine moiety is crucial for its binding affinity and reversible antagonism of the P2Y12 receptor.[7] Ethyl 3-cyclopropyl-2-hydroxy-propanoate serves as a readily accessible and versatile precursor to this critical pharmacophore. Its structure contains the essential cyclopropyl group and strategically placed functional groups (a hydroxyl and an ester) that allow for controlled, stepwise elaboration into the final complex amine needed for coupling. Understanding the synthesis and handling of this intermediate is therefore fundamental for researchers and process chemists working on the next generation of antithrombotic agents.
Physicochemical Properties
A thorough understanding of the intermediate's properties is the foundation for developing robust synthetic and purification protocols.
Synthesis Protocol: From Simple Precursors to a Complex Building Block
The synthesis of Ethyl 3-cyclopropyl-2-hydroxy-propanoate is typically achieved via the esterification of its corresponding carboxylic acid, 3-cyclopropyl-2-hydroxy-propanoic acid. The following protocol outlines a standard Fischer esterification, a reliable and scalable method.
Rationale of the Synthetic Approach
Fischer esterification is an equilibrium-driven process. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol). To drive the equilibrium towards the product side, a dehydrating agent or the physical removal of water is employed, often in conjunction with an excess of the alcohol reactant.
Step-by-Step Synthesis Protocol
Materials:
3-cyclopropyl-2-hydroxy-propanoic acid
Anhydrous Ethanol (EtOH)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopropyl-2-hydroxy-propanoic acid (0.1 mol) in anhydrous ethanol (100 mL, ~1.7 mol). The large excess of ethanol serves as both reactant and solvent, shifting the reaction equilibrium towards the ester product.
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution. The acid acts as a catalyst to accelerate the reaction.[9]
Reflux: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
Reaction Quench & Workup: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.
Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
Deionized water (2 x 50 mL) to remove residual acid and ethanol.
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will occur; vent the funnel frequently.
Brine (1 x 50 mL) to break any emulsions and remove the bulk of the dissolved water.[10]
Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent removes trace amounts of water, which is crucial before solvent removal.[9] Filter the mixture to remove the drying agent.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-cyclopropyl-2-hydroxy-propanoate as an oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude Ethyl 3-cyclopropyl-2-hydroxy-propanoate.
Purification and Characterization
Purification is critical to ensure the intermediate meets the stringent quality requirements for pharmaceutical synthesis. The primary method for purifying this non-volatile liquid ester is vacuum distillation.
Purification Protocol: Vacuum Distillation
Rationale: The predicted boiling point of the ester is relatively high (~187.5 °C), and heating to this temperature at atmospheric pressure could lead to decomposition. Vacuum distillation lowers the boiling point, allowing the compound to be distilled at a lower, safer temperature, thus preserving its integrity.[10]
Procedure:
Setup: Assemble a vacuum distillation apparatus using the crude product from the synthesis step.
Distillation: Gradually heat the flask while applying a vacuum.
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.
Validation: The purity of the collected fraction should be assessed using analytical techniques such as HPLC and GC-MS. A purity level of >98% is typically required for subsequent synthetic steps.
Analytical Characterization
Confirming the structure and purity of the final product is a non-negotiable step. The following methods and expected results serve as a self-validating system for the protocol.
Technique
Purpose
Expected Results
¹H NMR
Structural Confirmation
Peaks corresponding to the ethyl group (triplet and quartet), cyclopropyl protons (multiplets), and the methine protons of the propanoate backbone. The hydroxyl proton will appear as a broad singlet.
¹³C NMR
Carbon Skeleton Confirmation
Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, carbons of the ethyl ester, and the unique carbons of the cyclopropyl ring.
FT-IR
Functional Group ID
Broad absorption band around 3400 cm⁻¹ (O-H stretch), strong absorption around 1735 cm⁻¹ (C=O ester stretch).
GC-MS
Purity & Mass Verification
A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) or a related fragment confirming the molecular weight of 158.19 g/mol .
RP-HPLC
Quantitative Purity
A single major peak indicating >98% purity. A validated reversed-phase method using a C18 column with a mobile phase like acetonitrile/water is standard.[11]
Application in the Synthesis of Ticagrelor
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is not directly incorporated into the Ticagrelor molecule. Instead, it serves as a precursor to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate. The synthesis involves converting the ester to an amide, followed by stereoselective reactions to introduce the difluorophenyl group and install the correct stereochemistry before revealing the primary amine. This amine is then coupled with the triazolopyrimidine core to form the final drug substance.[12]
Role in Ticagrelor Synthesis Pathway
Caption: Simplified synthetic pathway of Ticagrelor highlighting the intermediate's role.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an irritant and requires careful handling.[8]
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Information
Required PPE
GHS Pictogram: GHS07 (Exclamation Mark)
Eye Protection: Chemical safety goggles or face shield.[13]
Hazard Statements: [8] - H315: Causes skin irritation. - H319: Causes serious eye irritation. - H335: May cause respiratory irritation.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]
Respiratory: Use only in a well-ventilated area or chemical fume hood.[13][15]
Handling and Storage Protocol
Handling: Handle in a chemical fume hood to avoid inhalation of vapors.[16] Avoid contact with skin, eyes, and clothing.[14]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[13][16]
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[14]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[15]
Conclusion
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is more than just a simple organic molecule; it is a testament to the principles of rational drug design and process chemistry. Its carefully arranged functional groups and stereocenters make it an indispensable building block for the synthesis of advanced antiplatelet agents like Ticagrelor. The protocols and insights provided in this guide are designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and handle this key intermediate with confidence and safety, thereby facilitating the ongoing development of life-saving anticoagulant and antiplatelet therapies.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15305522, Ethyl 3-cyclopropyl-3-hydroxypropanoate. PubChem. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine, 98%. Retrieved from [Link]
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]
Shinde, G. B., et al. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports, 10(1), 1-10. Retrieved from [Link]
D'Atri, V., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 143, 1369-1380. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of Ticagrelor, an antithrombotic drug. JOCPR, 8(1), 1024-1031. Retrieved from [Link]
Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
van Montfoort, M. L., & Meijers, J. C. M. (2022). Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. International Journal of Molecular Sciences, 23(19), 11245. Retrieved from [Link]
Recent Patents on Cardiovascular Drug Discovery. (2020). 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation. Retrieved from [Link]
Stanger, M. J., et al. (2012). Antithrombotic effects of naturally derived products on coagulation and platelet function. Thrombosis Research, 129(5), 535-544. Retrieved from [Link]
Tache, F., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1057. Retrieved from [Link]
Cheméo. (n.d.). ethyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]
Nucleophilic substitution reactions of Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Application Note: Nucleophilic Substitution Strategies for Ethyl 3-cyclopropyl-2-hydroxy-propanoate Executive Summary Ethyl 3-cyclopropyl-2-hydroxy-propanoate (ECHP) represents a critical chiral building block in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Nucleophilic Substitution Strategies for Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Executive Summary
Ethyl 3-cyclopropyl-2-hydroxy-propanoate (ECHP) represents a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for cyclopropane-containing peptidomimetics and conformationaly restricted analogs of leucine or phenylalanine.[1] While the
-hydroxy ester motif offers a versatile handle for functionalization, it presents a distinct thermodynamic challenge: the competition between bimolecular nucleophilic substitution () and -elimination () to form the thermodynamically stable -unsaturated acrylate.
This guide details two validated protocols for the nucleophilic substitution of the secondary hydroxyl group in ECHP:
The Mitsunobu Reaction: For direct stereochemical inversion under mild, neutral conditions.[1]
Sulfonate Activation-Displacement: A scalable two-step sequence for introducing robust nucleophiles (azides, cyanides).[1]
Mechanistic Considerations & Reactivity Profile
The Substrate Architecture
The ECHP molecule features three distinct reactivity zones that dictate experimental design:
-Hydroxy Core: A secondary alcohol adjacent to an electron-withdrawing ester.[1] This increases the acidity of the -proton, making the substrate prone to racemization under basic conditions.
Cyclopropylmethyl Sidechain: While generally robust, the cyclopropyl ring introduces steric bulk (
-branching) that can retard rates compared to linear alkyl chains.[1] Furthermore, the -protons are activatable, posing a risk of elimination to ethyl 3-cyclopropylacrylate.[1]
Ester Moiety: Susceptible to hydrolysis or transesterification if nucleophiles are not carefully selected (e.g., using alkoxides).[1]
The
vs.
Battlefield
The primary failure mode in substituting
-hydroxy esters is elimination. The ester group acidifies the -protons (via inductive effects) and stabilizes the resulting alkene through conjugation.
Rule of Thumb: Avoid hard, basic nucleophiles (e.g., NaOEt, NaH) which favor elimination.[1]
Strategy: Utilize "soft" nucleophiles (azides, thiolates, phthalimide) or neutral activation methods (Mitsunobu) to favor substitution.[1]
Figure 1: Competing reaction pathways. Successful substitution requires conditions that suppress the thermodynamic elimination pathway.
Protocol A: The Mitsunobu Reaction (Direct Inversion)
Application: Ideal for converting the hydroxyl group to esters, ethers, or azides with complete inversion of stereochemistry (Walden inversion). This method avoids separate activation steps and minimizes elimination risk by maintaining a near-neutral pH.[1]
Solvent: Anhydrous THF (0.1 - 0.2 M concentration).
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen (
) atmosphere.
Dissolution: Charge the flask with ECHP (1.0 equiv),
(1.5 equiv), and the Nucleophile (e.g., Benzoic acid, 1.5 equiv). Dissolve in anhydrous THF.
Cooling: Cool the reaction mixture to 0°C in an ice bath. Critical: Low temperature controls the exothermic betaine formation.
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours.[1]
Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The alcohol spot should disappear.
Workup:
Concentrate the THF in vacuo.
Triturate the residue with cold Diethyl Ether (
) or Hexane/EtOAc (9:1) to precipitate Triphenylphosphine oxide ().[1] Filter off the solids.[2]
Purification: Flash column chromatography is usually required to separate the product from reduced hydrazine byproducts.
Mechanistic Checkpoint: The reaction proceeds via an oxyphosphonium intermediate (
).[1] The nucleophile attacks the carbon center from the backside, ensuring inversion.[3][4] If retention of configuration is observed, it indicates "double inversion" (participation of the neighboring ester group), though this is rare with simple alkyl esters.
Solvent Switch: Dissolve the crude mesylate in a polar aprotic solvent: DMF or DMSO .[1]
Why? These solvents solvate the cation (
), leaving the anion () "naked" and highly reactive, increasing rate over .[1]
Reagent: Add Sodium Azide (
, 1.5 equiv).
Reaction: Stir at room temperature.
Warning: Heating (>50°C) significantly increases the risk of elimination to the acrylate. If reaction is slow, add a phase transfer catalyst (18-Crown-6) rather than heating.[1]
Workup: Dilute with water and extract with
. Wash extensively with water to remove DMF/DMSO.[1]
Figure 2: Decision tree for reaction optimization based on impurity profiling.
References
Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link[1]
Hughes, D. L. (1992).[1] "The Mitsunobu Reaction."[2][5][6][7] Organic Reactions, 42, 335-656.[1] Link[1]
Gajewski, J. J. (1981).[1] "Hydrocarbon Thermal Isomerizations." Academic Press.[1] (Reference for Cyclopropylcarbinyl stability).
Effenberger, F. (2002).[1] "Synthesis of homochiral 2-hydroxy carboxylic acid derivatives from chiral cyanohydrins." Arkivoc, 2002(3), 13-22.[1] Link
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for SN2 vs E2 competition in alpha-halo/hydroxy esters). Link[1]
Hydrolysis conditions for Ethyl 3-cyclopropyl-2-hydroxy-propanoate ester
Executive Summary This Application Note provides validated protocols for the hydrolysis of Ethyl 3-cyclopropyl-2-hydroxy-propanoate (ECPvHP) to its corresponding carboxylic acid, 3-cyclopropyl-2-hydroxy-propanoic acid ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note provides validated protocols for the hydrolysis of Ethyl 3-cyclopropyl-2-hydroxy-propanoate (ECPvHP) to its corresponding carboxylic acid, 3-cyclopropyl-2-hydroxy-propanoic acid . This transformation is a critical step in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and PPAR agonists.
This guide addresses two primary challenges:
Chemo-stability: Preserving the cyclopropyl ring, which is susceptible to acid-catalyzed ring-opening.
Stereo-stability: Preventing racemization of the
-chiral center adjacent to the carbonyl and hydroxyl groups.
We present two distinct methodologies:
Protocol A (Chemical): Quantitative hydrolysis using Lithium Hydroxide (LiOH) for enantiopure or racemic substrates where yield is the priority.
Protocol B (Biocatalytic): Kinetic resolution using Candida antarctica Lipase B (CALB) to isolate high-enantiomeric excess (ee) acid from racemic starting material.
Chemical Context & Mechanistic Considerations
Structural Analysis
The substrate contains three functional features requiring specific attention:
-Hydroxy Group: Increases the acidity of the -proton (), making the chiral center prone to racemization via enolization under strongly basic conditions or high temperatures.
Cyclopropyl Ring: Possesses significant ring strain (~27.5 kcal/mol). While stable to standard basic conditions, it is vulnerable to electrophilic attack or acid-catalyzed ring opening (homoconjugate addition).
Reaction Pathways
The following diagram illustrates the desired hydrolysis pathway versus potential degradation routes.
Figure 1: Reaction pathway analysis showing the desired hydrolysis mechanism and potential failure modes (racemization and ring opening).
Protocol A: Chemical Hydrolysis (LiOH Saponification)
Objective: Quantitative conversion of ester to acid with >99% retention of stereochemistry.
Best For: Scale-up of enantiopure starting material.
Rationale
Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation (
) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, allowing hydrolysis to proceed at lower temperatures (0°C to RT) and milder pH, significantly reducing the risk of -epimerization.
Solvent: THF:Water (3:1 v/v). Note: THF solubilizes the organic ester; water dissolves the base.
Quench: 1M Citric Acid or 1M HCl (carefully controlled).
Step-by-Step Procedure
Preparation: Dissolve 10.0 g (63.2 mmol) of ECPvHP in 60 mL of THF in a round-bottom flask. Cool the solution to 0°C using an ice bath.
Base Addition: Dissolve 3.2 g (76.0 mmol, 1.2 equiv) of LiOH·H₂O in 20 mL of deionized water. Add this aqueous solution dropwise to the THF solution over 15 minutes, maintaining internal temperature <5°C.
Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C). Stir vigorously.
Monitoring: Check by TLC (30% EtOAc/Hexane) or HPLC after 2 hours. Reaction is typically complete in 3–4 hours.
Work-up (Critical for Cyclopropyl Stability):
Concentrate the mixture under reduced pressure (rotary evaporator, bath <35°C) to remove THF.
Dilute the remaining aqueous residue with 20 mL water and wash with TBME (tert-butyl methyl ether) to remove unreacted ester or non-polar impurities.
Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 3–4 using 1M Citric Acid .
Warning: Avoid concentrated HCl. Strong mineral acids can trigger cyclopropyl ring opening or rearrangement. Citric acid provides a buffered, mild protonation.
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate.
Purification: The crude acid is typically a viscous oil or low-melting solid. If high purity is required, recrystallize from Hexane/EtOAc.
Performance Metrics
Parameter
Specification
Yield
> 92%
Chemical Purity
> 98% (HPLC)
Enantiomeric Excess
> 99% (if starting with >99% ee)
Cyclopropyl Integrity
> 99% (No ring-opened byproducts)
Protocol B: Enzymatic Kinetic Resolution
Objective: Enantioselective hydrolysis of racemic ECPvHP to yield (S)-acid (typically) and (R)-ester (or vice versa, enzyme dependent).
Best For: Generating chiral building blocks from cheap racemic starting materials.
Rationale
Lipases, particularly Candida antarctica Lipase B (CALB), exhibit high stereoselectivity for
- and -hydroxy esters. The enzyme preferentially hydrolyzes one enantiomer, leaving the other as the ester. This avoids the use of chiral auxiliaries.
Workflow Diagram
Figure 2: Biocatalytic workflow for the kinetic resolution of racemic ECPvHP.
Step-by-Step Procedure
Emulsion Preparation: Mix 5.0 g of racemic ECPvHP in 50 mL of Phosphate Buffer (0.1 M, pH 7.0). Add 5 mL of acetone as a co-solvent to improve solubility.
Incubation: Stir at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat method).
Note: The consumption of NaOH correlates directly to the extent of conversion.
Termination: Stop the reaction at exactly 50% conversion (theoretical yield of one enantiomer). Filter off the immobilized enzyme (can be recycled).
Separation:
Extract the reaction mixture with EtOAc at pH 7. The unreacted ester (typically R-enantiomer) will partition into the organic phase.
Acidify the remaining aqueous phase to pH 3 with 1M Citric Acid and extract with EtOAc to isolate the hydrolyzed acid (typically S-enantiomer).
Analysis: Determine ee% of both fractions using Chiral HPLC (Column: Chiralcel OD-H or AD-H).
Analytical Controls & Troubleshooting
Chiral HPLC Method
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA.
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm.
Expected Retention: Ester elutes first; Acid elutes later (due to polarity).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete hydrolysis
Increase reaction time or temperature to 35°C (monitor closely). Ensure LiOH is fully dissolved.
Racemization
pH too high (>12) or Temp too high
Use LiOH (weaker base). Keep T < 5°C during addition. Switch to enzymatic route.[4][5]
Ring Opening
Acid quench too strong
Use Citric Acid or Phosphate buffer instead of HCl. Do not go below pH 3.0.
Emulsion
Amphiphilic nature of product
Use brine during extraction. Filter through Celite if necessary.
References
Cyclopropyl Stability: Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition. Link
Enzymatic Resolution: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Carboxylic Acids. Tetrahedron. Link
LiOH Hydrolysis Protocol: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester hydrolysis conditions).
Alpha-Hydroxy Ester Racemization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4][5] (Mechanistic grounding for enolization risks).
Scalable synthesis routes for Ethyl 3-cyclopropyl-2-hydroxy-propanoate
This comprehensive guide details scalable synthesis routes for Ethyl 3-cyclopropyl-2-hydroxy-propanoate , a critical chiral building block in pharmaceutical development.[1] The guide prioritizes process scalability, safe...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide details scalable synthesis routes for Ethyl 3-cyclopropyl-2-hydroxy-propanoate , a critical chiral building block in pharmaceutical development.[1] The guide prioritizes process scalability, safety, and atom economy, moving beyond bench-scale methods to robust protocols suitable for kilogram-scale production.[1]
The synthesis is best approached by constructing the carbon skeleton first as an
-keto ester, followed by stereoselective reduction.[1] This strategy allows for the late-stage introduction of chirality, which is more cost-effective than starting with chiral pool materials.[1]
Caption: Retrosynthetic disconnection showing the three primary pathways. Route A is preferred for large-scale manufacturing due to liquid handling and cost efficiency.[1]
Part 2: Detailed Synthetic Protocols
Route A: The Modified Claisen Condensation (Industrial Standard)
This route is the most scalable for multi-kilogram batches. It utilizes a crossed Claisen condensation between ethyl cyclopropylacetate and diethyl oxalate, followed by a decarboxylation step.
Advantages: Cheap reagents, no heavy metals, scalable liquid processing.
Disadvantages: Requires careful distillation.
Attack on oxalate -keto diester Decarboxylation.[1]
Protocol:
Reactor Setup: Charge a dry, nitrogen-flushed reactor with anhydrous Ethanol (5 vol) and Sodium Ethoxide (21% wt solution, 1.1 eq). Cool to 0°C.[3]
Addition: Pre-mix Ethyl cyclopropylacetate (1.0 eq) and Diethyl oxalate (1.2 eq). Add this mixture dropwise to the reactor over 2 hours, maintaining internal temperature
.
Note: Exothermic reaction.[1][4] Controlling addition rate is critical to prevent self-condensation side products.[1]
Reaction: Warm to room temperature (25°C) and stir for 12 hours. The solution will turn yellow/orange.
Hydrolysis/Decarboxylation: Cool to 0°C. Slowly add 10% H₂SO₄ (aq) until pH ~1.
Critical Control Point: The cyclopropyl ring is sensitive to strong acid. Do not use concentrated HCl or heat excessively during this step. The goal is to hydrolyze the unstable oxalyl ester and decarboxylate the
Experimental Workflow Diagram (Route A + Enzymatic Reduction)
Caption: Integrated workflow for the synthesis of the target molecule starting from ethyl cyclopropylacetate, featuring the critical decarboxylation and enzymatic reduction steps.
Acceptance Criteria: >98% ee for pharmaceutical intermediates.
Part 5: Safety & Handling
Cyclopropyl Ring Strain: While the ring is kinetically stable, it possesses significant ring strain (~27 kcal/mol). Avoid strong Lewis acids (e.g., AlCl₃, BF₃) or extremely concentrated Brønsted acids (conc. H₂SO₄) which can trigger ring opening to allyl derivatives.
Exotherms: The Claisen condensation (Route A) and Grignard formation (Route C) are highly exothermic. Use active cooling and dosing pumps for reagent addition.
Toxicology: Treat the
-keto ester and the hydroxy ester as potential irritants.[1] If using the Cyanohydrin route (not detailed here due to safety), strict cyanide protocols (HCN monitors, antidote kits) are mandatory.
References
Preparation of Ethyl 3-cyclopropyl-2-oxopropanoate
Patent: Schirok, H., et al. (2014).[3] "Substituted Pyridines and their Use." U.S. Patent 2016/0009691 A1. (Describes the use of the keto-ester intermediate).
Source:
General Claisen Condensation Protocols
Reference: "Synthesis of alpha-keto esters via Claisen Condensation." Organic Syntheses, Coll. Vol. 2, p. 272 (1943).
Reference: Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Journal of the American Chemical Society, 118(10), 2521-2522.
Source:
Azlactone Synthesis (Erlenmeyer-Plöchl)
Reference: Carter, H. E. (1946). "Azlactones." Organic Reactions, 3, 198.
Purification of Ethyl 3-cyclopropyl-2-hydroxy-propanoate by column chromatography
Technical Support Center: Purification of Ethyl 3-cyclopropyl-2-hydroxypropanoate Executive Summary & Compound Profile User Query: "I need to isolate Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECP-HP) from a reduction reac...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Ethyl 3-cyclopropyl-2-hydroxypropanoate
Executive Summary & Compound Profile
User Query: "I need to isolate Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECP-HP) from a reduction reaction mixture. Standard UV detection is failing, and I am concerned about the stability of the cyclopropyl ring on silica."
Scientist’s Assessment:
Purifying Ethyl 3-cyclopropyl-2-hydroxypropanoate presents two primary challenges: detection and resolution . Structurally, this molecule possesses a secondary hydroxyl group (polar, H-bond donor) and a cyclopropyl moiety (lipophilic, potentially acid-sensitive). Unlike aromatic intermediates, it lacks a strong chromophore, making standard UV visualization (254 nm) unreliable.
This guide provides a validated workflow for the purification of ECP-HP, focusing on non-UV visualization techniques, stationary phase selection to prevent tailing, and stability considerations for the cyclopropyl ring.
Q1: "I spot the plate, but I don't see anything under the UV lamp (254 nm). Is my compound gone?"
A: No, your compound is likely present but invisible to standard UV.
Mechanism: ECP-HP lacks a conjugated
-system (like a benzene ring). The ester carbonyl absorbs weakly around 210 nm, which is often cut off by solvent absorption or weak lamp intensity.
Solution: You must use a chemical stain.
Primary Recommendation:Phosphomolybdic Acid (PMA) stain. The hydroxyl group reduces the molybdate, producing a dark blue/green spot on a light green background upon heating.
Alternative:KMnO₄ (Basic) . The secondary alcohol will oxidize, appearing as a yellow spot on a purple background.
Protocol: Dip the TLC plate into the stain solution, wipe the back, and heat with a heat gun at 200°C until spots appear.
Q2: "The product tails significantly on the column. How do I fix this?"
A: Tailing is caused by the hydrogen bonding of the C2-hydroxyl group with the silanol groups (Si-OH) on the silica surface.
Troubleshooting Steps:
Mobile Phase Modifier: Do not use acid. Instead, ensure your mobile phase is strictly neutral. For severe tailing, pre-wash the silica column with 1% Triethylamine (Et₃N) in hexane, then flush with pure hexane before loading. This neutralizes the most active acidic sites.
Solvent Choice: Switch from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Methanol . A gradient of 0%
5% MeOH in DCM often sharpens alcohol peaks better than EtOAc.
Q3: "Is the cyclopropyl ring stable on silica gel?"
A: Yes, but with caveats.
Expert Insight: While cyclopropyl carbinols (where the OH is directly attached to the ring) are prone to acid-catalyzed ring opening/rearrangement, ECP-HP is a homo-cyclopropyl alcohol (separated by a methylene group). This structural isolation significantly increases stability.
Risk Mitigation: Avoid using acidified silica or mobile phases containing acetic acid. If you suspect degradation (new spots appearing during elution), switch to Neutral Alumina or buffered silica (pH 7).
Validated Purification Workflows
Workflow A: Standard Silica Gel Chromatography
Best for: Routine purification from crude reduction mixtures.
Step 1: TLC Method Development
Eluent: 30% Ethyl Acetate in Hexane.
Target Rf: Adjust solvent ratio until Product Rf
0.35.
Note: The keto-ester starting material is less polar (Rf
0.6–0.7) and will elute significantly earlier.
Step 2: Column Packing
Ratio: 30–50 g Silica Gel 60 per 1 g of crude loading.
Slurry: Pack using 10% EtOAc/Hexane to minimize heat of adsorption.
Patent: Preparation of Substituted Pyridines . (2014). Australian Patent AU 2014242971 B2. (Describes the synthesis and handling of Ethyl 3-cyclopropyl-2-hydroxypropanoate as an intermediate).
TLC Visualization Guide . (2022). Chemistry LibreTexts. (Protocols for PMA and KMnO4 staining of non-UV active compounds).
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (The gold standard for flash chromatography mechanics).
Disclaimer: This guide assumes standard laboratory safety protocols. Ethyl 3-cyclopropyl-2-hydroxypropanoate is a chemical intermediate; consult the SDS for specific handling requirements.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: CHIRAL-APP-882
Assigned Specialist: Senior Application Scientist, Separation Technologies
Subject: Method Development & Troubleshooting for Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Executive Summary
You are attempting to separate the enantiomers of Ethyl 3-cyclopropyl-2-hydroxy-propanoate . This molecule presents a classic chiral separation challenge: it possesses a secondary hydroxyl group adjacent to an ester functionality (alpha-hydroxy ester) and a cyclopropyl moiety that offers distinct steric bulk but limited UV chromophores.
This guide moves beyond generic advice. It addresses specific chemical risks—most notably transesterification —and provides a self-validating workflow to ensure high-resolution separation (
).
Module 1: Method Development Strategy
The "Golden" Screening Protocol
Do not waste time with random mobile phases. For alpha-hydroxy esters, polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) are the industry standard due to their ability to form hydrogen bonds with the C2-hydroxyl and carbonyl groups.
Primary Column Selection:
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose often provides superior recognition for the steric bulk of the cyclopropyl group.
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The complementary "linear" cellulose cavity is the necessary backup if AD-H fails.
Critical Note: We prioritize Ethanol over Methanol. See Module 2 for the chemical causality regarding transesterification risks.
Workflow Visualization
The following diagram outlines the logical flow for method development, ensuring you do not proceed to validation with an unstable method.
Figure 1: Decision logic for chiral method development. Note the critical check for solvent compatibility.
Module 2: The "Ghost Peak" & Drift Issue (Transesterification)
The Problem
Users often report: "My retention times are drifting," or "I see a third peak appearing after 2 hours."
The Root Cause
Your molecule is an Ethyl Ester . If you use Methanol in your mobile phase (e.g., Hexane/MeOH), a transesterification reaction occurs on the column, catalyzed by residual silanols or slightly acidic conditions.
You are converting your Ethyl 3-cyclopropyl-2-hydroxy-propanoate into Methyl 3-cyclopropyl-2-hydroxy-propanoate. The methyl ester is a different chemical entity with different retention characteristics, leading to split peaks or "ghost" peaks.
The Solution
Match the Solvent: Use Ethanol as your polar modifier. If transesterification occurs, it simply swaps an ethyl group for an ethyl group—chemically invisible.
Steric Protection: Use Isopropanol (IPA) . IPA is sterically hindered and much less nucleophilic than methanol, making transesterification kinetically negligible under standard HPLC conditions.
Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing. Should I add TFA?
A: Yes, but with caution.
Mechanism: The C2-hydroxyl group can interact with non-endcapped silanols on the silica support.
Protocol: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[2] This suppresses the ionization of residual silanols.
Warning: Do not use basic modifiers (Diethylamine) as they can catalyze the hydrolysis of the ester or ring-opening of the cyclopropane (though the latter is rare under HPLC conditions, ester hydrolysis is a real risk at high pH).
Q2: I have no baseline separation (Rs < 1.0). What next?
A: Lower the temperature.
Thermodynamics: Chiral recognition is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C or 15°C) often increases the separation factor (
) significantly because the "fit" of the analyte into the chiral groove becomes more rigid and energetically favorable.
Q3: I cannot see the peaks (Low Sensitivity).
A: The cyclopropyl group and aliphatic chain have very low UV absorbance.
Wavelength: You must monitor at 210–220 nm .
Solvent Cutoff: Ensure you are using HPLC-grade Hexane and Ethanol. Impurities in lower-grade solvents absorb heavily at 210 nm, causing a noisy baseline that masks your analyte.
Module 4: Scale-Up Considerations
If you are moving to Preparative HPLC to isolate the enantiomers:
Solvent Removal: Hexane/Ethanol is easier to evaporate than Hexane/IPA (IPA has a higher boiling point and higher heat of vaporization).
Loading Capacity: The Chiralpak AD-H usually has a higher loading capacity for this class of compounds. Expect to load approx. 1-5 mg per injection on a standard 4.6 x 250 mm analytical column before resolution collapses.
Solvent Compatibility Matrix
Figure 2: Solvent selection logic to prevent on-column chemical modification.
References
Daicel Corporation. (n.d.). Chiral Column Selection Strategies for Alpha-Hydroxy Esters. Chiral Technologies. Retrieved from [Link]
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Retrieved from [Link]
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds (UV absorption of cyclopropane rings). Wiley. Retrieved from [Link]
Liu, Y., et al. (2012). Transesterification artifacts in HPLC analysis of esters in alcohol-containing mobile phases. Journal of Chromatography A. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Yields in the Mesylation of Alpha-Hydroxy Esters
Welcome to the technical support center for the mesylation of alpha-hydroxy esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the mesylation of alpha-hydroxy esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical transformation. Here, we delve into the nuances of the reaction, moving beyond a simple recitation of protocol steps to explain the underlying chemical principles and provide actionable, field-tested solutions to common problems.
Introduction: The Importance and Challenges of Mesylation
The conversion of a hydroxyl group into a methanesulfonate (mesylate) is a fundamental reaction in organic synthesis. It transforms a poor leaving group (hydroxide) into an excellent one (mesylate), paving the way for subsequent nucleophilic substitution or elimination reactions.[1][2][3] While seemingly straightforward, the mesylation of alpha-hydroxy esters presents unique challenges due to the electronic nature of the substrate and the potential for side reactions. Low yields can stem from a variety of factors, including incomplete reactions, substrate decomposition, and the formation of unwanted byproducts.
This guide provides a structured approach to troubleshooting these issues, empowering you to diagnose the problem and implement effective solutions.
Q1: My mesylation reaction is showing low conversion of the starting alpha-hydroxy ester. What are the likely causes and how can I fix this?
Low conversion is a common hurdle and can often be traced back to issues with reagents, reaction conditions, or the inherent reactivity of your specific substrate.
Possible Causes & Solutions:
Insufficiently Anhydrous Conditions: Methanesulfonyl chloride (MsCl) is highly reactive towards water.[3] Any moisture in your solvent, glassware, or starting material will consume the reagent, leading to an incomplete reaction.
Troubleshooting Protocol:
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
Anhydrous Solvents: Use freshly opened, anhydrous grade solvents or solvents dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Dichloromethane (DCM) is a common choice.[4][5]
Dry Starting Material: Dry your alpha-hydroxy ester under high vacuum for several hours before use, especially if it is hygroscopic.
Inadequate Base Stoichiometry or Strength: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[3] Insufficient base will lead to a buildup of acid, which can protonate the starting alcohol, reducing its nucleophilicity, and potentially lead to side reactions.
Troubleshooting Protocol:
Stoichiometry: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine.[4][6][7]
Base Strength: For less reactive alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be beneficial. Be aware that stronger bases like TEA can promote the formation of a sulfene intermediate from MsCl, which can alter the reaction pathway.[2][8]
Low Reaction Temperature: While mesylations are typically run at low temperatures (0 °C to room temperature) to minimize side reactions, an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[3][9]
Troubleshooting Protocol:
Initial Low Temperature: Start the reaction at 0 °C during the addition of MsCl to control the initial exotherm.
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I'm observing the formation of a significant amount of an alkyl chloride byproduct instead of my desired mesylate. Why is this happening and what can I do to prevent it?
The formation of an alkyl chloride is a well-documented side reaction in mesylations, particularly when using methanesulfonyl chloride.[3][4]
Mechanism of Alkyl Chloride Formation:
The chloride ion (Cl⁻) liberated from the methanesulfonyl chloride can act as a nucleophile and displace the newly formed mesylate group, especially if the alpha-position of the ester is activated towards nucleophilic substitution (e.g., benzylic).
Troubleshooting Strategies:
Use Methanesulfonic Anhydride (Ms₂O): This reagent provides the mesyl group without introducing a chloride source, thereby completely avoiding the formation of the alkyl chloride byproduct.[4][10]
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can disfavor the subsequent SN2 reaction that leads to the chloride.[3]
Choice of Base: While TEA is common, pyridine is sometimes used and may lead to slower reaction rates, potentially reducing the prevalence of side reactions.[10]
Careful Work-up: Promptly work up the reaction upon completion to minimize the time the mesylate is exposed to chloride ions.
Q3: My alpha-hydroxy ester seems to be decomposing under the reaction conditions, leading to a complex mixture of products and low yield. What could be causing this?
Alpha-hydroxy esters can be sensitive to both acidic and basic conditions, and the presence of the ester functionality can introduce additional decomposition pathways.
Potential Decomposition Pathways:
Elimination: For substrates prone to elimination (e.g., tertiary alpha-hydroxy esters), the combination of a base and the formation of a good leaving group can lead to the formation of an acrylate derivative.[11]
Retro-Aldol or Related Fragmentations: The alpha-hydroxy ester moiety can be susceptible to fragmentation reactions, especially if the reaction is run at elevated temperatures or for extended periods.
Hydrolysis: Although less common under anhydrous conditions, any residual water can lead to hydrolysis of the ester.
Troubleshooting Protocol:
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below, especially during the addition of reagents.
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
Choice of Base: A less hindered and milder base like pyridine might be beneficial in minimizing elimination side reactions compared to a bulkier and stronger base like TEA.
Protecting Groups: If the molecule contains other sensitive functional groups, consider protecting them before the mesylation step.
Q4: I'm having difficulty purifying my mesylated product. What are the common impurities and what purification strategies are most effective?
Purification can be challenging due to the reactivity of the mesylate product and the nature of the common impurities.
Common Impurities:
Unreacted Starting Material: If the reaction did not go to completion.
Triethylammonium Hydrochloride (or other amine salts): This is a major byproduct when using tertiary amine bases.
Excess Base: Unreacted triethylamine or pyridine.
Methanesulfonic Acid: Formed from the hydrolysis of excess MsCl during work-up.
Alkyl Chloride Byproduct: As discussed in Q2.
Purification Workflow:
Detailed Purification Steps:
Aqueous Work-up: After the reaction is complete, quench by adding cold water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like DCM or ethyl acetate.
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove the tertiary amine base.[10]
Basic Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate to remove any methanesulfonic acid.
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Column Chromatography: If further purification is necessary, silica gel column chromatography is often effective. Use a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate). Be aware that mesylates can be unstable on silica gel, so it's advisable to perform the chromatography quickly.
Summary of Key Reaction Parameters
Parameter
Recommendation
Rationale
Solvent
Anhydrous Dichloromethane (DCM)
Good solubility for most substrates and reagents; relatively inert.
Reagent
Methanesulfonyl Chloride (MsCl) or Methanesulfonic Anhydride (Ms₂O)
MsCl is cost-effective; Ms₂O avoids alkyl chloride formation.[4][10]
Base
Triethylamine (TEA), Pyridine, or 2,6-Lutidine
Neutralizes HCl byproduct; choice depends on substrate reactivity and potential for side reactions.[3][4]
Stoichiometry
1.1-1.5 eq. of Base; 1.1-1.2 eq. of MsCl
Ensures complete reaction and neutralization of acid.[6][7]
Temperature
0 °C to Room Temperature
Balances reaction rate with minimizing side reactions.[3][7]
Reaction Time
0.5 - 4 hours (Monitor by TLC)
Avoids prolonged reaction times that can lead to decomposition.[6][7]
Concluding Remarks
Successfully troubleshooting low yields in the mesylation of alpha-hydroxy esters requires a systematic approach that considers the interplay between reagents, reaction conditions, and the specific nature of the substrate. By understanding the potential pitfalls and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of this crucial synthetic transformation. Always prioritize safety by handling methanesulfonyl chloride, a corrosive and lachrymatory substance, in a well-ventilated fume hood with appropriate personal protective equipment.[3]
References
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
Keglevich, G., et al. (2019). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega, 4(7), 12436–12446. [Link]
KU ScholarWorks. (2008). Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 Reactions of Tertiary Mesylates. Retrieved from [Link]
Proprep. Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved from [Link]
NTU IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
ACS Omega. (2024, July 2). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Retrieved from [Link]
Organic Synthesis. Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
ResearchGate. (2025, August 7). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. Retrieved from [Link]
Organic Synthesis. Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
ResearchGate. (2025, August 7). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
LookChem. General procedures for the purification of Esters. Retrieved from [Link]
Rhodium.ws. Synthesis of Mesylates From Alcohols. Retrieved from [Link]
Google Patents. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
Google Patents. US2092494A - Purification of alpha-hydroxy-aliphatic acids.
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
Royal Society of Chemistry. (2025, September 29). Construction of α-quinonyl-α-hydroxy/amino acid esters through the redox chain reaction. Retrieved from [Link]
AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
ResearchGate. Temperature effects on the OH conversion during the reaction between SLO and BL-3272 from ATR-FTIR studies. Retrieved from [Link]
Technical Support Center: Stability of Ethyl 3-cyclopropyl-2-hydroxy-propanoate in Dichloromethane (DCM)
Part 1: Executive Summary & Critical Alerts The Core Issue: Ethyl 3-cyclopropyl-2-hydroxy-propanoate is chemically fragile in standard grade Dichloromethane (DCM). The instability is not due to the solvent's polarity, bu...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Critical Alerts
The Core Issue:
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is chemically fragile in standard grade Dichloromethane (DCM). The instability is not due to the solvent's polarity, but rather its acidity .
Commercial DCM decomposes over time (via photolysis and hydrolysis) to generate Hydrochloric Acid (HCl). Even trace amounts of HCl (ppm levels) act as a catalyst for two irreversible degradation pathways in your molecule:
Dehydration: Elimination of the
-hydroxy group to form the conjugated alkene (Ethyl 3-cyclopropylacrylate).
Ring Opening: Acid-catalyzed cleavage of the strained cyclopropyl ring.
Immediate Action Required:
Stop storing the compound in DCM for periods >4 hours without buffering.
Verify your DCM stabilizer (Amylene vs. Ethanol).
Neutralize older DCM solvent stocks before use with this specific compound.
Part 2: The Chemistry of Failure (Mechanistic Insight)
To troubleshoot effectively, you must understand the "Invisible Enemy": HCl generation in DCM .
The Solvent Trap
DCM (
) is not inert. Upon exposure to light and atmospheric moisture, it degrades:
The Molecular Vulnerability
Your molecule contains two sensitive motifs in proximity: a cyclopropyl ring and a
-hydroxy group (relative to the ring).
Pathway A (Dehydration - Major Risk): The
-hydroxy ester motif is prone to acid-catalyzed elimination. The driving force is the formation of a conjugated system (-unsaturated ester) which is thermodynamically favored.
Pathway B (Ring Opening - Secondary Risk): The cyclopropane ring possesses high ring strain (~27.5 kcal/mol). In the presence of strong acids (HCl), the ring can protonate and open to form linear alkyl chlorides or rearrange.
Visualization of Degradation Pathways
Figure 1: Acid-catalyzed degradation cascades triggered by DCM decomposition.
Part 3: Troubleshooting Guide (Q&A)
This section maps your experimental observations to specific chemical failures.
Q1: I see a new, less polar spot on my TLC plate after leaving the sample in DCM overnight. What is it?
The Chemistry: You have likely formed Ethyl 3-cyclopropylacrylate .
Why: The removal of the hydroxyl group (-OH) and formation of a double bond reduces polarity, causing the compound to run higher (higher
) on silica gel.
Confirmation: Check UV activity. The new spot should be UV-active (conjugated ester), whereas your starting material (isolated ester) has weak UV absorption.
Q2: My NMR shows the disappearance of the multiplets at
0.1–0.8 ppm.
Diagnosis:Cyclopropyl Ring Opening.
The Chemistry: The characteristic high-field signals of the cyclopropyl protons are unique. Their loss indicates the ring has opened, likely due to HCl attack.
Cause: Your DCM is significantly acidic (likely old amylene-stabilized DCM).
Solution: This is irreversible.[2] You must re-synthesize or re-purify.
Q3: Can I use Ethanol-stabilized DCM instead of Amylene-stabilized?
Recommendation:Proceed with Caution.
Pros: Ethanol scavenges acid effectively.
Cons: Ethanol is a nucleophile. If you are activating the alcohol (e.g., with Mesyl chloride or Thionyl chloride) or using Lewis acids, the ethanol stabilizer will react, potentially causing side reactions.
Verdict: For simple extraction/storage, Ethanol-stabilized DCM is safer for this specific molecule than Amylene-stabilized DCM unless the Amylene-DCM is freshly neutralized.
Q4: My compound turned into a cloudy gel/precipitate in DCM.
Diagnosis:Oligomerization.
The Chemistry:
-hydroxy esters are bifunctional (Alcohol + Ester). In the presence of trace acid or base, they can undergo intermolecular transesterification to form polyesters (poly-lactic acid derivatives).
Fix: Avoid high concentrations (>0.5 M) in DCM for extended periods.
Part 4: Best Practice Protocols
Protocol A: Rapid DCM Acidity Test
Before dissolving your valuable compound, validate the solvent.
Take 1 mL of your DCM stock.
Add 1 mL of distilled water.
Add 1 drop of Universal Indicator or check with a pH strip.
Fail Criteria: If pH < 5.0, discard the solvent batch or proceed to Protocol B.
Protocol B: Solvent Neutralization (The "Basic Plug" Method)
Use this whenever handling the compound in DCM for >30 minutes.
Prepare a small glass pipette plugged with cotton.
Fill with ~2 cm of Basic Alumina (Activity Grade I) or Anhydrous Potassium Carbonate (
) .
Filter your DCM through this plug directly into your reaction flask or storage vial.
Mechanism:[1][2][3][4][5][6][7] This physically sequesters HCl and phosgene, delivering neutral solvent.
Protocol C: Decision Tree for Solvent Selection
Figure 2: Solvent selection logic to prevent degradation.
Part 5: References
Dichloromethane Decomposition & Stabilization
Title: Thermal decomposition of dichloromethane in absence and presence of added O2.[3][7]
Storage conditions to prevent degradation of Ethyl 3-cyclopropyl-2-hydroxy-propanoate
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-cyclopropyl-2-hydroxy-propanoate Technical Support Center: Ethyl 3-cyclopropyl-2-hydroxy-propanoate Welcome to the technical support center for Ethyl 3-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Technical Support Center: Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Welcome to the technical support center for Ethyl 3-cyclopropyl-2-hydroxy-propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Proper storage is paramount to preventing degradation and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing Ethyl 3-cyclopropyl-2-hydroxy-propanoate?
A1: For long-term storage, it is highly recommended to store Ethyl 3-cyclopropyl-2-hydroxy-propanoate at or below -20°C . For short-term use (i.e., daily or weekly access), storage at 2-8°C in a refrigerator is acceptable. Storing at low temperatures significantly slows down potential degradation reactions, particularly hydrolysis.[1]
Q2: How should I protect the compound from atmospheric conditions?
A2: Ethyl 3-cyclopropyl-2-hydroxy-propanoate is susceptible to degradation by atmospheric moisture and oxygen. The primary degradation pathway is the hydrolysis of the ester functional group.[2] Therefore, it is crucial to:
Use an Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[1]
Seal Containers Tightly: Use vials with high-quality, tight-fitting seals (e.g., PTFE-lined caps).
Equilibrate to Room Temperature: Before opening a container that has been stored at low temperatures, always allow it to fully equilibrate to room temperature.[1][2] This critical step prevents atmospheric moisture from condensing on the cold compound, which would introduce water and accelerate hydrolysis.[2]
Q3: Is this compound sensitive to light?
Q4: What are the visible signs that my sample may have degraded?
A4: While chemical degradation often occurs without obvious visual cues, you might observe:
Change in Color: A slight yellowing of the typically colorless liquid could indicate the formation of impurities.
Change in Viscosity or Clarity: The appearance of cloudiness or particulate matter.
Change in Odor: The hydrolysis product, 3-cyclopropyl-2-hydroxy-propanoic acid, may have a different odor profile.
However, the most reliable indicators of degradation are analytical, such as the appearance of new spots on a Thin-Layer Chromatography (TLC) plate or new peaks in NMR or GC-MS spectra.
Troubleshooting Guide: Degradation Issues
This section addresses specific issues you might encounter, explains the underlying chemistry, and provides actionable solutions.
Q5: My analysis (TLC, NMR, GC-MS) shows a new, more polar impurity. What is the likely cause?
A5: The most probable cause is the hydrolysis of the ethyl ester group.[4][5] This reaction cleaves the ester bond, yielding 3-cyclopropyl-2-hydroxy-propanoic acid and ethanol.[6] The resulting carboxylic acid is significantly more polar than the parent ester, which is why it would appear as a new, lower-Rf spot on a normal-phase TLC plate.
Causality: This reaction is catalyzed by the presence of water and can be accelerated by trace amounts of acid or base.[7][8] Even seemingly "dry" solvents can contain enough water to cause slow hydrolysis over time.
Q6: I suspect my compound has oxidized. What would the degradation product be and how can I identify it?
A6: The secondary alcohol functional group in your molecule can be oxidized to a ketone.[9][10] This would result in the formation of Ethyl 3-cyclopropyl-2-oxopropanoate .
Causality: This reaction requires an oxidizing agent. While slow oxidation by atmospheric oxygen is possible over long periods, this degradation pathway is more of a concern if the compound is exposed to incompatible materials or contaminants that can act as oxidizers.[11][12]
Identification:
FTIR Spectroscopy: Look for the disappearance of the broad O-H stretch (around 3400 cm⁻¹) and the appearance of a new, sharp C=O stretch for the ketone (around 1720-1740 cm⁻¹), in addition to the existing ester carbonyl.
¹H NMR Spectroscopy: The proton on the carbon bearing the hydroxyl group (the C-H proton at position 2) would disappear.
¹³C NMR Spectroscopy: The carbon signal for the C-OH group (around 65-75 ppm) would shift downfield to the characteristic ketone region (above 190 ppm).
Q7: Could the cyclopropyl ring have opened? Under what conditions should I be concerned about this?
A7: The cyclopropyl group is a strained ring system, but it is generally stable under neutral and basic conditions.[13] Ring-opening is a concern primarily under strongly acidic conditions , which can protonate the ring and lead to rearrangement to a more stable carbocation.[13][14] Unless your compound has been stored with or exposed to strong acids, this degradation pathway is less likely than hydrolysis or oxidation. The high ring strain does make the C-C bonds susceptible to cleavage, but this typically requires specific reagents or harsh conditions not usually encountered during proper storage.[15]
Data Summary Tables
Table 1: Recommended Storage Conditions for Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Parameter
Recommendation
Rationale
Temperature
≤ -20°C (Long-term) 2-8°C (Short-term)
Minimizes rates of all potential degradation reactions.
Atmosphere
Dry Inert Gas (Argon or Nitrogen)
Prevents hydrolysis by excluding moisture and oxidation by excluding oxygen.[1][2]
Ensures an airtight seal against atmospheric contaminants.[16]
Table 2: Potential Degradation Products and Their Characteristics
Degradation Pathway
Product Name
Molecular Formula
Key Analytical Signature
Hydrolysis
3-cyclopropyl-2-hydroxy-propanoic acid
C₆H₁₀O₃
New carboxylic acid O-H peak (FTIR); more polar spot (TLC).[4]
Oxidation
Ethyl 3-cyclopropyl-2-oxopropanoate
C₈H₁₂O₃
Disappearance of alcohol O-H, appearance of ketone C=O (FTIR).[9][12]
Ring-Opening
Various Isomers (e.g., pentenoates)
C₈H₁₄O₃
Complex changes in NMR; unlikely under proper storage.[13]
Experimental Protocols
Protocol 1: Quality Control via Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective method to assess the purity of your Ethyl 3-cyclopropyl-2-hydroxy-propanoate sample and check for non-volatile impurities.
Materials:
TLC plates (Silica gel 60 F₂₅₄)
TLC developing chamber
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) - Note: This may need optimization.
Sample of Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Reference sample (a new or previously validated batch, if available)
Capillary tubes for spotting
Heat gun
Procedure:
Chamber Preparation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 10-15 minutes.
Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Spotting: Using a capillary tube, carefully spot your sample onto the TLC plate's baseline. If you have a reference sample, spot it alongside your test sample for direct comparison. Keep the spots small and concentrated.
Development: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualization:
Remove the plate and immediately mark the solvent front with a pencil.
Allow the plate to dry completely.
Visualize under a UV lamp (254 nm) and circle any visible spots.
Submerge the plate in the KMnO₄ stain for a few seconds, then remove and gently heat with a heat gun.
Interpretation:
Pure Sample: A pure sample should show a single, well-defined spot.
Degraded Sample: The presence of additional spots indicates impurities. The primary hydrolysis product (a carboxylic acid) will appear as a more polar spot (lower Rf value, closer to the baseline). The oxidation product (a ketone) will likely have an Rf value similar to or slightly less polar than the starting material.
Visualized Degradation & Troubleshooting
Diagram 1: Potential Degradation Pathways
This diagram illustrates the main chemical transformations that can lead to the degradation of Ethyl 3-cyclopropyl-2-hydroxy-propanoate.
Caption: Primary degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
This decision tree guides the user through a logical process to identify the source of compound degradation.
Caption: A step-by-step guide to diagnosing degradation.
References
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link][11]
Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link][9]
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link][12]
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link][10]
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link][17]
A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link][7]
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link][15]
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][8]
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link][6]
Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link][18]
De Meijere, A. (Ed.). (2000). The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley.
GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Retrieved from [Link][4]
ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link][1]
Chemistry LibreTexts. (2019, June 29). 15.9: Hydrolysis of Esters. Retrieved from [Link][5]
University of California, Berkeley - EH&S. (n.d.). Safe Storage of Chemicals. Retrieved from [Link][16]
Comparison of Ethyl 3-cyclopropyl-2-hydroxy-propanoate vs Ethyl lactate reactivity
Executive Summary This guide provides a technical analysis comparing Ethyl Lactate (EL) , a commoditized green solvent and chiral pool reagent, with Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECHP) , a specialized high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis comparing Ethyl Lactate (EL) , a commoditized green solvent and chiral pool reagent, with Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECHP) , a specialized high-value intermediate.
While both molecules share the core
-hydroxy ester pharmacophore, the presence of the -cyclopropyl moiety in ECHP introduces critical steric and electronic deviations. For drug development professionals, understanding these differences is vital: EL is governed by classical ester kinetics, whereas ECHP requires strict chemo-selective protocols to prevent cyclopropyl ring fragmentation.
Quick Reference: Physicochemical Divergence
Feature
Ethyl Lactate (EL)
Ethyl 3-cyclopropyl-2-hydroxypropanoate (ECHP)
CAS
97-64-3
24273-16-5 (Generic/Racemic)
Structure
Steric Bulk ()
Low (Methyl group)
High (Cyclopropylmethyl group)
Primary Utility
Green Solvent, Chiral Pool
API Intermediate (e.g., HCV Protease Inhibitors)
Key Risk
Autocatalytic Hydrolysis
Acid-Catalyzed Ring Opening / Rearrangement
Cost Tier
Commodity (<$50/kg)
Fine Chemical (>$1000/kg)
Structural & Electronic Analysis
The fundamental difference lies in the substituent at the
-position relative to the ester carbonyl (or the -position relative to the ethyl group).
Steric Influence[1]
Ethyl Lactate: The methyl group is small (Taft steric parameter
). Nucleophiles attack the carbonyl carbon with minimal hindrance.
ECHP: The cyclopropylmethyl group acts as a bulky "homocyclopropyl" substituent. The "banana bonds" of the cyclopropyl ring create a larger effective van der Waals radius than a standard propyl chain. This
-branching significantly retards attack at the -carbon and nucleophilic attack at the carbonyl.
Electronic Stability (The "Banana Bond" Risk)
The cyclopropyl ring in ECHP possesses significant ring strain (~27.5 kcal/mol).
Acid Sensitivity: Unlike the inert methyl group in EL, the cyclopropyl ring in ECHP can act as a
-donor. Under strong Lewis acid conditions (e.g., or strong Brønsted acids), the ring can open, often rearranging to a homoallyl cation or cyclobutyl system.
Radical Sensitivity: ECHP is incompatible with free-radical halogenation conditions that might be standard for EL derivatives, as cyclopropylcarbinyl radicals undergo rapid ring opening (
).
Figure 1: Comparative Reactivity Pathways. Note the "Red Zone" risk of ring opening for ECHP under conditions where Ethyl Lactate remains stable.
Reactivity Profile 1: Hydrolysis Kinetics
In pharmaceutical synthesis, controlling the rate of ester hydrolysis is critical for yield.
Comparative Behavior[2]
Ethyl Lactate: Exhibits autocatalytic hydrolysis . As lactic acid forms, it lowers the pH, accelerating the cleavage of remaining ester.
ECHP: Hydrolyzes significantly slower . The cyclopropylmethyl tail folds back, shielding the carbonyl carbon from the attacking water molecule.
Use this protocol to determine the precise hydrolysis half-life (
) for your specific batch conditions.
Objective: Quantify the steric retardation factor of ECHP vs. EL.
Preparation:
Prepare a thermostated reactor at 25°C with 50 mL of phosphate buffer (pH 7.4) to simulate physiological/neutral workup conditions.
Add 10% (v/v) Acetonitrile as a co-solvent to ensure solubility of the more lipophilic ECHP.
Initiation:
Inject 1.0 mmol of Ester (EL or ECHP) at
.
Monitoring (pH-Stat Method):
As hydrolysis proceeds, acid is generated (
).
Use an auto-titrator to maintain pH 7.4 by dosing 0.1 M NaOH.
Data Point: The volume of NaOH consumed over time is directly proportional to the % hydrolysis.
Data Analysis:
Plot
vs. time.
Calculate pseudo-first-order rate constant
.
Expected Outcome: ECHP will show a
approximately 3–5x lower than EL due to the steric bulk of the homocyclopropyl group.
Reactivity Profile 2: Hydroxyl Activation (
vs. Rearrangement)
Transforming the hydroxyl group into a leaving group (Tosylate/Mesylate) is a common step to invert stereochemistry or install amines (e.g., for Cyclopropyl-Alanine synthesis).
The Critical Divergence
Ethyl Lactate: Standard
reactions (e.g., with ) proceed cleanly with Walden inversion.
ECHP: While the homocyclopropyl position (separated by one
) is safer than a direct cyclopropyl position, carbocation formation must be avoided. If the reaction mechanism shifts towards (due to solvent or leaving group ability), the cation can interact with the cyclopropyl ring ("dancing resonance"), leading to a mixture of rearranged products.
Recommended Workflow: Mitsunobu Reaction
To avoid carbocation intermediates in ECHP, use the Mitsunobu protocol which proceeds via a concerted mechanism.
Protocol B: Stereoinversion/Amination of ECHP
Reagents: ECHP (1.0 eq), Triphenylphosphine (
, 1.2 eq), Nucleophile (e.g., DPPA or Phthalimide, 1.1 eq).
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) dropwise.
Note: The exothermic nature is more problematic for ECHP; heat can trigger ring strain release. Keep
during addition.
Workup: Standard ether extraction.
Validation: NMR must check for the integrity of the cyclopropyl protons (
0.1–0.6 ppm). Disappearance of these signals indicates ring opening.
Applications in Drug Development[3][4]
Ethyl Lactate: The Green Baseline
Role: Solvent for API purification; raw material for generic alanine derivatives.
Advantage: Biodegradable, no residual solvent limits (Class 3).
ECHP: The High-Value Synthon
Role: Precursor for
-Cyclopropyl-L-Alanine and its derivatives.
Target Classes:
HCV Protease Inhibitors: The cyclopropyl moiety provides rigid hydrophobic filling of the S1/S1' pockets in viral proteases (similar to the logic used in drugs like Simeprevir or Glecaprevir intermediates).
Glutamate Receptor Agonists: The rigid ring restricts conformational freedom, improving selectivity.
Figure 2: Synthetic pathway for converting ECHP to Amino Acid derivatives, highlighting the avoidance of catalytic hydrogenation.
References
PubChem. (2023). Ethyl 3-cyclopropyl-3-hydroxypropanoate Compound Summary. National Library of Medicine. Link
Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes.[1] Green Chemistry, 13, 2658. (Provides baseline data for EL reactivity and hydrolysis kinetics).
Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews. (Discusses the fragility of cyclopropylcarbinyl radicals).
Wovkulich, P. M., et al. (1989). Synthesis of cyclopropyl-amino acids.[2] Journal of Organic Chemistry. (Foundational text on converting hydroxy-esters to cyclopropyl amino acids).
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Infrared (IR) Absorption Analysis for Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Executive Summary
Ethyl 3-cyclopropyl-2-hydroxy-propanoate (CAS: 72715-12-9 / similar isomers) is a critical chiral intermediate often used in the synthesis of antiviral therapeutics (e.g., protease inhibitors) and antibiotics.[1] Its structural uniqueness lies in the combination of a cyclopropyl moiety , a secondary hydroxyl group , and an ethyl ester .
For researchers and QC scientists, Infrared (IR) spectroscopy serves as a rapid "fingerprinting" tool. This guide provides a comparative analysis of its spectral signature against common structural analogs, allowing for precise identification and purity assessment without immediate recourse to NMR or MS.
To validate the spectrum of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, one must deconstruct it into its three functional zones. The IR spectrum is a superposition of these distinct vibrational modes.
Functional Zone
Structural Feature
Diagnostic Frequency (cm⁻¹)
Vibrational Mode
Zone A
Cyclopropyl Ring
3080 – 3010
C-H Stretching (-like) Key Differentiator from alkyl chains
The power of IR lies in exclusion. Below is a comparison of the target compound against its mostly likely structural "impostors" or degradation products.
Comparison 1: Target vs. Ethyl Lactate (Non-Cyclopropyl Analog)
Ethyl Lactate (Ethyl 2-hydroxypropanoate) is the closest structural analog lacking the cyclopropyl ring.
Ethyl Lactate: Shows only alkyl C-H stretching < 3000 cm⁻¹. The region above 3000 cm⁻¹ is empty (except for the broad OH tail).
Target Compound: Shows a distinct, sharp shoulder or peak at 3010–3080 cm⁻¹ . This is the hallmark of the cyclopropyl C-H bonds, which possess higher
-character (closer to ) than standard alkyl chains.
Comparison 2: Target vs. Ethyl 3-cyclopropylpropanoate (Non-Hydroxy Analog)
This represents the compound without the hydroxyl group (e.g., incomplete oxidation or over-reduction).
The Distinguisher: The 3400 cm⁻¹ region .
Non-Hydroxy Analog: The spectrum will be "clean" above 3100 cm⁻¹.
Target Compound: Exhibits a broad, strong band centered at 3400–3450 cm⁻¹ due to the hydroxyl group. Additionally, the fingerprint region (1000–1200 cm⁻¹) will be more complex due to the additional C-O stretch of the alcohol.
Comparison 3: Target vs. Ethyl Cyclopropanecarboxylate (Isomer/Homolog)
In this analog, the ester is directly attached to the ring (conjugated).
The Distinguisher:Carbonyl Shift .
Ethyl Cyclopropanecarboxylate: The conjugation between the cyclopropyl ring (which has
-like character) and the carbonyl typically lowers the C=O frequency slightly or alters the intensity.
Target Compound: The cyclopropyl ring is separated from the carbonyl by a methylene/methine linker. The C=O stretch should appear at a standard aliphatic ester frequency (~1735-1745 cm⁻¹ ), unaffected by ring conjugation.
Experimental Protocol: ATR-FTIR Workflow
This protocol ensures high signal-to-noise ratio and reproducibility for liquid intermediates.
System Blank: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.
Sample Loading: Apply 10–20 µL of the neat oil onto the center of the crystal.
Note: Ensure the sample covers the "active spot" (usually 1-2 mm diameter).
Compression: Lower the pressure arm until "optimum contact" is achieved (monitor the live interferogram amplitude).
National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
National Institute of Standards and Technology (NIST). Propanoic acid, 2-hydroxy-, ethyl ester (Ethyl Lactate) IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane - Characteristic Frequencies. Available at: [Link]
PubChem. Ethyl 3-cyclopropyl-2-hydroxypropanoate Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to the closest structural homolog family for verification of physical properties).
A Senior Application Scientist's Guide to Validating Chiral Purity of Ethyl 3-cyclopropyl-2-hydroxy-propanoate
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical intermediates is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical intermediates is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety and efficacy.[1] The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for validating the chiral purity of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).
This document moves beyond a simple listing of methods to offer a comparative analysis grounded in practical experience and scientific principles. We will explore the nuances of chromatographic and spectroscopic approaches, providing the rationale behind experimental choices to empower you to select and develop the most robust method for your specific needs.
The Criticality of Chiral Purity in Drug Development
The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over the stereoisomeric composition of chiral drugs.[2] This is because the "wrong" enantiomer can be inactive, less active, or even responsible for adverse effects. Therefore, the development of reliable and accurate analytical methods for determining enantiomeric excess (e.e.) is a critical step in the drug development pipeline. According to the International Council for Harmonisation (ICH) guideline Q6A, specifications for new drug substances should include tests for chiral purity, and the acceptance criteria for the undesired enantiomer should be justified.[3][4]
Comparative Analysis of Analytical Techniques
The validation of chiral purity for Ethyl 3-cyclopropyl-2-hydroxy-propanoate can be approached through several analytical techniques. The choice of method depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. absolute configuration determination). Here, we compare the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Vibrational Circular Dichroism (VCD).
Technique
Principle
Primary Application
Advantages
Limitations
Chiral HPLC
Differential interaction with a chiral stationary phase (CSP).[5][6]
Quantitative analysis of enantiomeric excess (e.e.).
Broad applicability, wide variety of CSPs available, robust and reproducible.[7][6]
Can require significant method development, may consume larger volumes of organic solvents.
Chiral GC
Separation of volatile enantiomers on a chiral stationary phase, often cyclodextrin-based.
Analysis of volatile and thermally stable compounds.
High resolution and sensitivity, fast analysis times.[8]
Requires analyte to be volatile or derivatized, potential for thermal degradation.
Chiral SFC
Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.[5]
High-throughput screening and preparative separations.
Fast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.[5]
Requires specialized instrumentation, method development can be complex.
NMR with CSAs
Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[8][9]
Determination of enantiomeric excess without physical separation.
Non-destructive, relatively fast for screening, can provide structural information.
Lower sensitivity and precision compared to chromatography, requires pure CSAs.[9]
VCD
Differential absorption of left and right circularly polarized infrared light.
Determination of absolute configuration.
Direct determination of absolute stereochemistry, no need for crystalline samples.
Requires specialized instrumentation and computational modeling for interpretation.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step methodologies for each technique, designed to serve as a starting point for method development and validation for Ethyl 3-cyclopropyl-2-hydroxy-propanoate.
Chiral HPLC is often the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and robustness.[7][6] The key to a successful separation is the selection of an appropriate chiral stationary phase (CSP). For a β-hydroxy ester like Ethyl 3-cyclopropyl-2-hydroxy-propanoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Step-by-Step Protocol for Chiral HPLC Analysis:
Instrumentation: HPLC system with a UV detector.
Column Selection: Start with a polysaccharide-based chiral column such as a Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).
Mobile Phase Screening:
Normal Phase: Begin with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). If resolution is poor, screen other alcohol modifiers like ethanol.
Reversed Phase: If the compound has sufficient UV chromophore and is soluble, screen with Acetonitrile/Water or Methanol/Water gradients.
Chromatographic Conditions (Starting Point):
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
Injection Volume: 10 µL
Sample Preparation:
Standard: Prepare a solution of racemic Ethyl 3-cyclopropyl-2-hydroxy-propanoate in the mobile phase at a concentration of approximately 1 mg/mL.
Sample: Prepare the test sample at a similar concentration in the mobile phase.
Data Analysis:
Determine the retention times of the two enantiomers from the chromatogram of the racemic standard.
Calculate the enantiomeric excess (e.e.) of the sample using the peak areas of the two enantiomers:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[2] Given the structure of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, it should be amenable to GC analysis. Derivatized cyclodextrins are commonly used as chiral stationary phases for this type of analysis.
Step-by-Step Protocol for Chiral GC Analysis:
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Column Selection: A chiral capillary column with a cyclodextrin-based stationary phase (e.g., beta- or gamma-cyclodextrin derivative).
Chromatographic Conditions (Starting Point):
Carrier Gas: Helium or Hydrogen at a constant flow.
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C.
Prepare solutions of the racemic standard and the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.
Data Analysis:
Identify the peaks corresponding to the two enantiomers from the chromatogram of the racemate.
Calculate the enantiomeric excess using the peak areas as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a non-separative method for determining enantiomeric excess.[9] This technique relies on the addition of a chiral solvating agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have slightly different chemical environments, leading to separate signals in the NMR spectrum for each enantiomer.
Workflow for Enantiomeric Excess Determination by NMR with CSA
Caption: A systematic approach for determining enantiomeric excess using NMR with a chiral solvating agent.
Step-by-Step Protocol for NMR Analysis with CSA:
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
CSA Selection: Choose a CSA known to interact with alcohols and esters, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a chiral lanthanide shift reagent.
Sample Preparation:
Dissolve a known amount of the Ethyl 3-cyclopropyl-2-hydroxy-propanoate sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquire a standard ¹H NMR spectrum.
Add a small amount of the CSA (e.g., 0.1 equivalents) to the NMR tube, mix well, and acquire another ¹H NMR spectrum.
Continue to add the CSA incrementally until baseline resolution of a proton signal (e.g., the methine proton adjacent to the hydroxyl group) for the two enantiomers is observed.
Data Analysis:
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
Carefully integrate these signals.
Calculate the enantiomeric excess from the ratio of the integrals.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule in solution. It measures the differential absorption of left and right circularly polarized infrared light by the sample. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to assign the absolute configuration.
Step-by-Step Protocol for VCD Analysis:
Instrumentation: VCD spectrometer.
Sample Preparation: Prepare a concentrated solution of the enantiomerically enriched sample (typically >10 mg/mL) in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., CCl₄ or CDCl₃).
Data Acquisition: Acquire the VCD and IR spectra of the sample.
Computational Modeling:
Perform a conformational search for one enantiomer of Ethyl 3-cyclopropyl-2-hydroxy-propanoate using computational chemistry software.
Calculate the IR and VCD spectra for the lowest energy conformers using Density Functional Theory (DFT).
Generate a Boltzmann-averaged calculated spectrum.
Data Analysis:
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands confirms the absolute configuration.
Conclusion: A Multi-faceted Approach to Chiral Purity Validation
The validation of the chiral purity of Ethyl 3-cyclopropyl-2-hydroxy-propanoate is a critical aspect of quality control in pharmaceutical development. While chiral HPLC and GC are the preferred methods for routine quantitative analysis due to their robustness and sensitivity, orthogonal techniques like NMR with chiral solvating agents can provide rapid confirmation of enantiomeric excess without the need for extensive method development. For the definitive determination of absolute configuration, VCD stands out as a powerful tool.
A comprehensive validation strategy should leverage the strengths of these different techniques. Initial screening and method development can be efficiently performed using chiral HPLC or SFC. Once a robust quantitative method is established, it should be validated according to ICH guidelines. For critical applications or in the case of new chiral entities, confirming the absolute configuration by VCD provides the highest level of assurance. By understanding the principles and practical considerations of each of these methods, researchers can confidently ensure the stereochemical integrity of their chiral intermediates and final APIs.
References
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. Available from: [Link]
Cabrera, A. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022, 35(3), 94-100. Available from: [Link]
De Klerck, K., et al. A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. 2014, 1353, 76-85. Available from: [Link]
European Medicines Agency (EMA). ICH guideline Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. 1999. Available from: [Link]
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. 1999. Available from: [Link]
Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. 2003, 21(11), 1104-1111. Available from: [Link]
Lämmerhofer, M. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. 2021, 26(2), 465. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
Regis Technologies. CHIRAL Handbook. Available from: [Link]
Pure Synth. Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]
Dale, J. A., et al. Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. The Journal of Organic Chemistry. 1969, 34(9), 2543-2549. Available from: [Link]
Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link]
Schurig, V. Chiral gas chromatography. Journal of Chromatography A. 2001, 906(1-2), 275-299. Available from: [Link]
ICH. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Available from: [Link]
The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Available from: [Link]
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2016, 21(10), 1326. Available from: [Link]
Ataman Kimya. ETHYL 2-HYDROXYPROPANOATE. Available from: [Link]
Legin, A. A., et al. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules. 2014, 19(9), 14258-14274. Available from: [Link]
Ferreira, V., et al. Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry. 2012, 60(7), 1756-1762. Available from: [Link]
Subramanian, G. (Ed.). Chiral separation techniques: a practical approach. John Wiley & Sons. 2007. Available from: [Link]
Gaussian, Inc. Studying Chirality with Vibrational Circular Dichroism. Available from: [Link]
This guide outlines the authoritative disposal procedures for Ethyl 3-cyclopropyl-2-hydroxy-propanoate , designed for researchers and laboratory safety officers. It prioritizes personnel safety, regulatory compliance (EP...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal procedures for Ethyl 3-cyclopropyl-2-hydroxy-propanoate , designed for researchers and laboratory safety officers. It prioritizes personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.
Executive Summary: Operational Directive
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is a functionalized organic ester classified as Hazardous Chemical Waste . It must NEVER be disposed of down the drain.[1] The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.
Immediate Action Required:
Classify as Non-Halogenated Organic Waste (Ignitable/Irritant).
Segregate from strong oxidizers and concentrated acids.
Label clearly with full chemical name and hazard warnings.
Chemical Profile & Hazard Assessment
To ensure safe handling, the waste generator must understand the physicochemical properties that dictate disposal logic.
Parameter
Specification
Operational Implication
Chemical Name
Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Use full name on all waste tags.
Functional Groups
Ester, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Hydroxyl, Cyclopropyl ring
Susceptible to hydrolysis; ring strain adds energy content.
RCRA D001 (Ignitable) potential. Keep away from heat/sparks.[3][4]
Reactivity
Stable; Incompatible with Strong Oxidizers
Segregate from Nitric Acid, Peroxides, and Permanganates.
Health Hazards
Skin/Eye Irritant (H315, H319)
Wear Nitrile gloves and safety goggles during transfer.
Water Solubility
Low to Moderate
Do not attempt aqueous dilution for drain disposal.
Waste Classification & Decision Logic
Proper classification is the cornerstone of regulatory compliance. Use the following decision matrix to categorize this specific compound.
Figure 1: Waste Stream Classification Logic. For pure Ethyl 3-cyclopropyl-2-hydroxy-propanoate, Stream A (Non-Halogenated Organic) is the standard protocol.
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization & Segregation
Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid metal cans if the waste mixture is acidic, as the hydroxy ester can hydrolyze to form corrosive propanoic acid derivatives.
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.
Segregation: Store in the Flammable/Organic Solvent satellite accumulation area.
Critical: Do not mix with Chromic Acid or Piranha solution. The oxidation of the secondary alcohol can be exothermic and violent.
Phase 2: Labeling & Documentation
Every container must be labeled before the first drop of waste is added.
Label Content:
Full Chemical Name: "Ethyl 3-cyclopropyl-2-hydroxy-propanoate" (No abbreviations/formulas).
D001: If the waste mixture has a flash point < 60°C (140°F).
ORC (Organic Chemical): General classification for non-regulated organic liquids.
Phase 3: Hand-Off to EHS/Waste Contractor
Cap Tightly: Ensure the screw cap is secure.
Secondary Containment: Place the bottle in a tub or tray during transport to the central waste room.
Manifesting: List the chemical under "Non-Halogenated Organic Solvents" for fuel blending/incineration.
Note: The cyclopropyl ring contains significant strain energy (~27.5 kcal/mol), making this compound an excellent candidate for Fuel Blending (energy recovery) rather than simple landfilling.
Emergency Response Procedures
In the event of a spill or exposure during the disposal process:
Scenario
Immediate Protocol
Minor Spill (<100 mL)
1. Evacuate immediate area.2. Don PPE (Nitrile gloves, goggles, lab coat).3. Absorb with vermiculite or clay-based absorbent .4. Scoop into a sealed bag and label as hazardous waste.
Skin Contact
Wash with soap and water for 15 minutes. The hydroxy group increases water solubility slightly, aiding removal.
Eye Contact
Flush with water for 15 minutes.[2][4] Seek medical attention immediately (Risk of corneal damage from esters).
Scientific Rationale: Why Incineration?
Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the organic framework.
Cyclopropyl Ring Opening: The strained cyclopropane ring requires high activation energy to break cleanly. Incineration provides this energy, converting the carbon skeleton entirely to
and .
Prevention of Bioaccumulation: While esters are generally biodegradable, the specific environmental fate of cyclopropyl-functionalized esters is less characterized. Incineration eliminates the risk of environmental persistence.
References
PubChem. Ethyl 3-cyclopropyl-3-hydroxypropanoate (Isomer Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]